molecular formula C19H24IN5O2S B3312428 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946315-57-7

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B3312428
CAS No.: 946315-57-7
M. Wt: 513.4 g/mol
InChI Key: JJUADLSRXFURKM-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a central pyrimidine ring substituted at position 2 with a 4-(4-iodobenzenesulfonyl)piperazine group, at position 4 with a methyl group, and at position 6 with a pyrrolidin-1-yl moiety. Its structural complexity suggests applications in kinase inhibition or anticancer drug development, aligning with trends in heterocyclic medicinal chemistry .

Properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24IN5O2S/c1-15-14-18(23-8-2-3-9-23)22-19(21-15)24-10-12-25(13-11-24)28(26,27)17-6-4-16(20)5-7-17/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUADLSRXFURKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 4-Iodobenzenesulfonyl Chloride: This is achieved by reacting iodobenzene with chlorosulfonic acid under controlled conditions.

    Formation of Piperazine Derivative: The 4-iodobenzenesulfonyl chloride is then reacted with piperazine to form the 4-(4-iodobenzenesulfonyl)piperazine intermediate.

    Synthesis of Pyrimidine Core: The pyrimidine core is synthesized separately through a series of reactions involving methylation and cyclization.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodobenzenesulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine core and piperazine ring.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C16H20N4O2S
  • Molecular Weight : 336.42 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Mechanism of Action : The compound appears to interfere with specific signaling pathways involved in cancer cell survival, such as the inhibition of the PI3K/Akt pathway, which is crucial for cell growth and survival .

Neurological Disorders

The piperazine and pyrrolidine components suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their efficacy in managing conditions like depression and anxiety.

  • Case Study : A study conducted on a related piperazine derivative demonstrated its ability to modulate serotonin receptors, indicating potential antidepressant effects .

Antimicrobial Properties

Research into the antimicrobial activity of sulfonamide derivatives has revealed that compounds like the one can exhibit broad-spectrum antibacterial effects. This is particularly relevant in the context of rising antibiotic resistance.

  • Findings : In vitro studies showed that related compounds were effective against Gram-positive bacteria, suggesting that modifications to the sulfonamide group could enhance activity against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Variations in substituents on the piperazine and pyrimidine rings can significantly influence biological activity.

Structure ModificationEffect on Activity
Substitution at the 4-position of piperazineIncreased potency against cancer cell lines
Variation of the sulfonyl groupAltered solubility and bioavailability
Changes in pyrrolidine ring sizeImpact on receptor binding affinity

Synthesis Pathways

The synthesis of 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves several key steps:

  • Formation of Sulfonamide Linkage : Reaction of piperazine with 4-iodobenzenesulfonyl chloride.
  • Pyrimidine Core Construction : Utilizing cyclization reactions to incorporate the pyrimidine structure.
  • Final Modifications : Introducing methyl and pyrrolidine groups through various coupling reactions.

These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research purposes .

Mechanism of Action

The mechanism of action of 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades, leading to changes in cellular function and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrimidine vs. Thienopyrimidine Derivatives
  • Target Compound : Pyrimidine core.
  • GDC-0941 (): Thieno[3,2-d]pyrimidine core with a morpholine group and methanesulfonyl-piperazine. Impact: The thienopyrimidine scaffold in GDC-0941 improves PI3Kα inhibition (IC₅₀ = 3 nM) due to enhanced planar rigidity and hydrophobic interactions . The pyrimidine core in the target compound may exhibit distinct binding kinetics, though direct activity data are unavailable.
Substituent Modifications
  • Position 2 :
    • Target Compound : 4-Iodobenzenesulfonyl-piperazine.
    • Analog () : 5-Bromo-2-ethoxybenzenesulfonyl-piperazine.
  • Analog (): Naphthalene-2-sulfonyl-piperazine.
  • Impact : The naphthalene group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

  • Position 6 :

    • Target Compound : Pyrrolidin-1-yl.
    • Analog () : Piperidin-1-yl.
  • Impact : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine, possibly affecting binding pocket accommodation .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Core Structure Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Notable Activity
Target Compound Pyrimidine 4-Iodobenzenesulfonyl-piperazine Pyrrolidin-1-yl ~565* N/A (Theoretical kinase inhibition)
5-Bromo analog () Pyrimidine 5-Bromo-2-ethoxybenzenesulfonyl Pyrrolidin-1-yl 510.45 Unreported
GDC-0941 () Thieno[3,2-d]pyrimidine 4-Methanesulfonyl-piperazine Morpholin-4-yl 494.19 PI3Kα IC₅₀ = 3 nM
Naphthalene analog () Pyrimidine Naphthalene-2-sulfonyl-piperazine Pyrrolidin-1-yl 437.56 Unreported

*Estimated based on (bromo analog: 510.45 g/mol; iodine adds ~126.9 g/mol).

Solubility and Bioavailability
  • The iodine atom in the target compound may reduce solubility compared to smaller halogens (e.g., bromine) or methanesulfonyl groups .
  • Thienopyrimidine derivatives like GDC-0941 exhibit favorable oral bioavailability due to balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

The compound 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 941256-92-4) is a synthetic molecule that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H17IN2O3SC_{12}H_{17}IN_{2}O_{3}S with a molecular weight of 396.24 g/mol. It features a piperazine ring substituted with a 4-iodobenzenesulfonyl group and a pyrrolidine moiety, which contributes to its biological profile.

Receptor Interactions

Research indicates that this compound acts as an antagonist at the 5-HT_6 receptor , which is implicated in various neurological disorders. The binding affinity of the compound at this receptor has been assessed using functional assays. For example, related compounds in the same class have shown moderate to high binding affinities, with notable examples including:

CompoundBinding Affinity (pK_i)IC50 (nM)
4b7.87nd
4g7.73204
4j7.8332

In these studies, compound 4j exhibited a highly potent antagonist profile with an IC50 value of 32 nM , indicating strong potential for therapeutic applications in treating conditions associated with serotonin dysregulation .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In a series of structure-activity relationship (SAR) studies, modifications to the arylsulfonamide moiety were shown to significantly influence activity. For instance, replacing substituents on the phenyl ring led to variations in antiproliferative potency:

SubstituentAntiproliferative Activity
-NO2Reduced
-CO2MeReduced
-CNReduced
-NH2Not tolerated

These findings suggest that electronic and steric properties of substituents are critical for maintaining biological activity .

Study on Neuropharmacological Effects

A study conducted by researchers focused on the neuropharmacological effects of similar compounds showed that they could modulate neurotransmitter systems effectively. The results indicated that compounds with similar structural features could influence cognitive functions and mood disorders by acting on serotonin receptors, specifically the 5-HT_6 receptor .

Clinical Implications

The implications of these findings are significant for developing new treatments for psychiatric disorders such as schizophrenia and depression. The ability of these compounds to selectively target serotonin receptors suggests they may offer therapeutic benefits with fewer side effects compared to existing medications.

Q & A

Q. Key Parameters :

  • Reaction temperature: 0–25°C for sulfonylation .
  • Catalyst: Pd(PPh₃)₄ for coupling reactions (if required) .

Basic: How is the compound’s structural integrity confirmed?

Methodological Answer:
Combined analytical techniques are essential:

X-ray Crystallography : Single-crystal analysis (Cu-Kα radiation, λ = 1.54178 Å) provides bond lengths/angles and confirms stereochemistry. For example, piperazinyl-pyrimidine derivatives show planar pyrimidine rings and tetrahedral sulfonyl geometry .

Spectroscopy :

  • ¹H/¹³C NMR : Look for characteristic shifts: pyrrolidinyl protons at δ 1.8–2.2 ppm, sulfonyl-linked piperazine at δ 3.1–3.5 ppm .
  • IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₄IN₅O₂S: 566.06 g/mol) .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:
Optimization strategies include:

Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s workflow combines computation, informatics, and experiments to narrow optimal conditions (e.g., solvent polarity, base strength) .

Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent) systematically. For example, increasing DMF polarity may enhance coupling efficiency in Pd-mediated reactions .

Catalyst Screening : Test alternatives like Pd₂(dba)₃ or ligand-assisted systems (XPhos) to reduce side reactions .

Q. Data-Driven Example :

ParameterRange TestedOptimal ValueYield Improvement
SolventDCM, THF, DMFDMF+22%
Temperature (°C)25–8060+15%

Advanced: How to resolve contradictions in pharmacological activity data?

Methodological Answer:
Discrepancies may arise from assay variability or impurities. Mitigation steps:

Reproducibility Checks : Replicate assays (e.g., enzyme inhibition, cell viability) across independent labs using standardized protocols .

Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., de-iodinated species) that may interfere with activity. Adjust synthetic routes to minimize these .

Cross-Validation : Compare results from orthogonal assays (e.g., SPR binding vs. functional cellular assays) .

Case Study : A pyrimidine derivative showed inconsistent IC₅₀ values (5–50 µM) across studies. Purity analysis revealed a 5% impurity (unreacted starting material), which skewed dose-response curves. Reprocessing via recrystallization resolved the issue .

Safety: What protocols ensure safe handling and storage?

Methodological Answer:

Handling :

  • Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash immediately with water if exposed .
  • Store in airtight containers at 2–8°C, away from light and moisture. Desiccants (silica gel) prevent hydrolysis .

Emergency Measures :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Spills : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How to analyze the compound’s pharmacokinetic properties computationally?

Methodological Answer:

ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

  • Lipophilicity (LogP): Critical for membrane permeability. Target LogP <5 to avoid toxicity .
  • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) predicted via docking simulations .

Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to assess residence time and binding affinity .

Q. Example Output :

PropertyPredicted ValueRelevance
LogP3.8Moderate absorption
CYP3A4 InhibitionHighRisk of drug-drug interactions

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

Reaction Monitoring : Use TLC or in-situ IR to detect intermediates. For example, monitor sulfonylation completion by disappearance of the -NH peak in IR .

Byproduct Trapping : Add scavengers (e.g., polymer-bound trisamine) to sequester unreacted sulfonyl chloride .

Temperature Control : Gradual warming (0°C → RT) reduces side reactions like over-sulfonylation .

Basic: What analytical methods quantify purity and impurities?

Methodological Answer:

HPLC : Use a C18 column (5 µm, 250 mm) with UV detection (254 nm). Mobile phase: acetonitrile/0.1% TFA in water (70:30). Compare retention times to standards .

Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

TLC : Spot on silica plates (ethyl acetate:hexane = 1:1) to detect residual starting materials .

Advanced: How to design derivatives for enhanced target selectivity?

Methodological Answer:

Structure-Activity Relationship (SAR) : Systematically modify substituents:

  • Replace pyrrolidinyl with morpholino to alter hydrophilicity.
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance binding .

Crystallographic Guidance : Use target protein co-crystal structures (e.g., kinase-inhibitor complexes) to design sterically optimized derivatives .

Advanced: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h). Monitor degradation via HPLC .
  • Oxidative Stress : Expose to 3% H₂O₂; assess sulfoxide formation .

Lyophilization : Test stability after freeze-drying (residual solvents <0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.